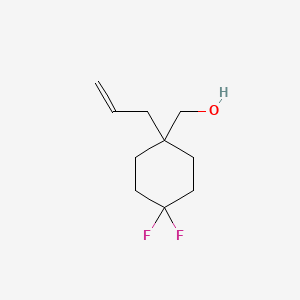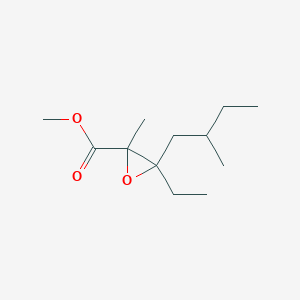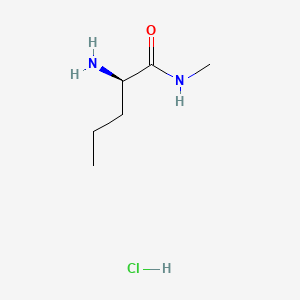
2-Allyl-4-aminoisoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-4-aminoisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline core with an allyl group at the 2-position and an amino group at the 4-position. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse chemical reactivity and significant applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-4-aminoisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with allylamine, followed by cyclization and amination reactions. One common method includes:
Condensation Reaction: Phthalic anhydride reacts with allylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the isoindoline-1,3-dione core.
Industrial Production Methods: Industrial production often employs solventless conditions to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and green chemistry principles are increasingly used to optimize the process .
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-4-aminoisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The allyl and amino groups can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under mild to moderate conditions.
Major Products:
Scientific Research Applications
2-Allyl-4-aminoisoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-Allyl-4-aminoisoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors and amyloid proteins. The compound modulates the activity of these targets, leading to therapeutic effects in conditions like Parkinson’s disease and Alzheimer’s disease. The pathways involved include receptor binding and inhibition of protein aggregation .
Comparison with Similar Compounds
2-Aminoisoindoline-1,3-dione: Lacks the allyl group but shares similar reactivity and applications.
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Contains a piperidine ring, offering different biological activities.
N-Substituted isoindoline-1,3-diones: These derivatives exhibit varied pharmacological properties depending on the substituents
Uniqueness: 2-Allyl-4-aminoisoindoline-1,3-dione is unique due to the presence of both allyl and amino groups, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-amino-2-prop-2-enylisoindole-1,3-dione |
InChI |
InChI=1S/C11H10N2O2/c1-2-6-13-10(14)7-4-3-5-8(12)9(7)11(13)15/h2-5H,1,6,12H2 |
InChI Key |
UEKCCDVIAPLEES-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C1=O)C(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
![5-tert-butyl 2-methyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B13490025.png)
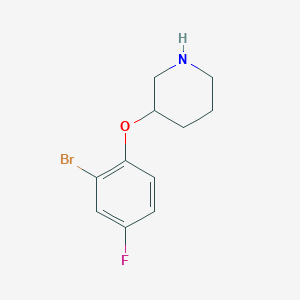
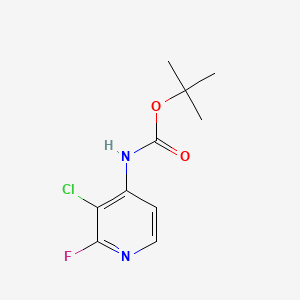
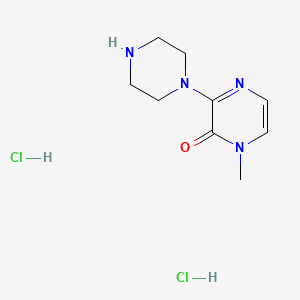
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)

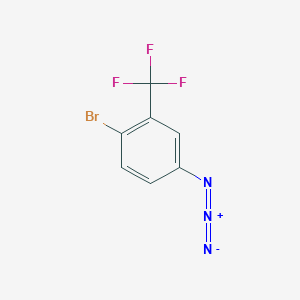
![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)

